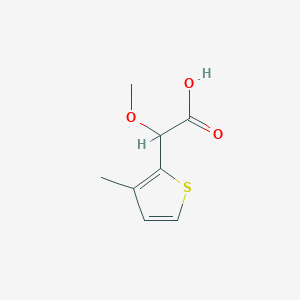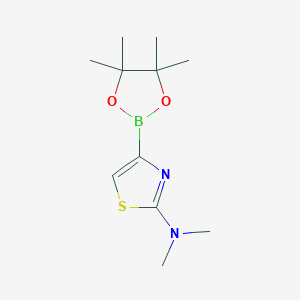
2-(Dimethylamino)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is a type of organoboron reagent. It is a relatively stable, readily prepared, and generally environmentally benign compound . It is used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is utilized in the synthesis of this compound . This process involves a radical approach to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The compound is used in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound can also be used in protodeboronation .Scientific Research Applications
1. Synthesis of Novel Organic Compounds
- A study by Wołek et al. (2022) describes the use of boronic acid pinacol ester in the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. These compounds show high quantum yields of fluorescence and strong fluorescence emission, indicating potential applications in materials science (Wołek, Świątkowski, & Kudelko, 2022).
2. Spectroscopic Studies and Molecular Analysis
- Şaş et al. (2016) conducted spectroscopic studies on related compounds, providing insights into the structural and electronic properties that are crucial for the development of new materials and sensors (Şaş, Kurt, Can, Horzum, & Atac, 2016).
3. Cross-Coupling Reactions in Organic Synthesis
- Research by Rajaguru et al. (2015) highlights the role of boronic acid pinacol esters in desulfitative C–C cross-coupling, a method important in the synthesis of complex organic molecules (Rajaguru, Mariappan, Manjusri, Muthusubramanian, & Bhuvanesh, 2015).
4. Development of Catalysis
- A study by Coghlan et al. (2005) involves the synthesis of boronic acid derivatives for potential use in Lewis acid–Lewis base bifunctional catalysis. These advancements are crucial for enhancing the efficiency of various chemical reactions (Coghlan, Giles, Howard, Patrick, Probert, Smith, & Whiting, 2005).
5. Polymer Science Applications
- Cambre et al. (2007) describe the synthesis of boronic acid (co)polymers from boronic ester monomers, with applications in the field of polymer science, particularly for creating water-soluble polymers (Cambre, Roy, Gondi, & Sumerlin, 2007).
6. Analytical Methodologies for Reactive Ester Compounds
- Zhong et al. (2012) explored strategies for analyzing highly reactive pinacolboronate esters, which are significant in the synthesis of complex molecules, emphasizing the analytical challenges and solutions in handling such compounds (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Its stability and reactivity make it suitable for use in the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical step in many organic synthesis processes, enabling the creation of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which this compound belongs, is known to be influenced by the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-17-9(13-8)14(5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWOUAFFIVLGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

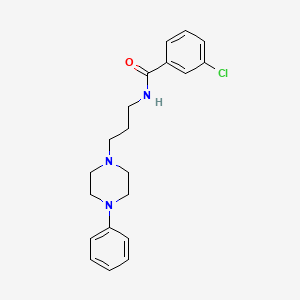
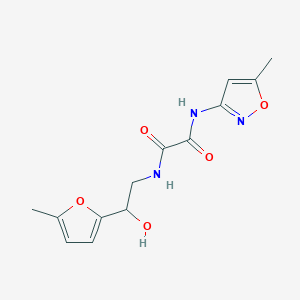
![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)
![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)
![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)
![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)

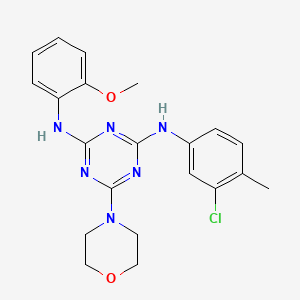


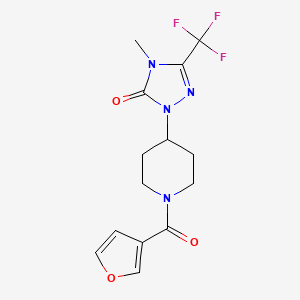
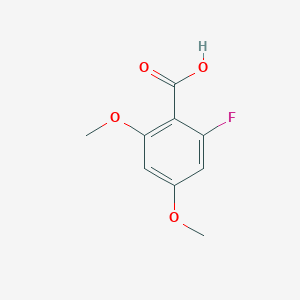
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
